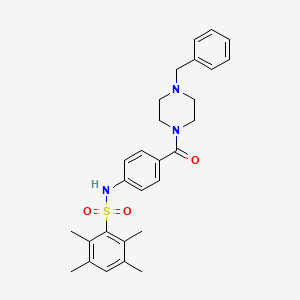
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide, commonly known as DEET, is a widely used insect repellent that has been in use for over 60 years. It is a colorless, oily liquid with a faint odor and is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and biting flies. DEET is used extensively in both personal and commercial settings, and its effectiveness and safety have been extensively studied.
Scientific Research Applications
Metabolic Characterization and Analysis
Cytochrome P450 Enzymes in Metabolism : The study by Nielsen et al. (2017) focused on the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, including their transformation through cytochrome P450 enzymes. This is relevant for understanding the biotransformation of similar compounds (Nielsen et al., 2017).
High-Performance Liquid Chromatography Tandem Mass Spectrometry : Poklis et al. (2014, 2013) developed methods for the detection and quantification of NBOMe derivatives using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which are essential for accurate analysis of such compounds in clinical settings (Poklis et al., 2014), (Poklis et al., 2013).
Chemical and Structural Analysis
- Analytical Characterization : Zuba and Sekuła (2013) reported on the analytical properties of N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are structurally related to N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide. Their work covered various analytical methods, including gas chromatography and mass spectrometry, which are crucial for identifying the active components of such compounds (Zuba & Sekuła, 2013).
Synthetic Applications and Innovations
Synthesis of Chiral Bisferrocenyldiamines : Song et al. (1999) explored the synthesis of chiral C(2)-symmetric bisferrocenyldiamines, which are structurally related to ethanediamides. Their research contributes to the understanding of the synthesis processes and potential applications of such compounds in catalytic activities (Song et al., 1999).
Photopolymerization in Dental Resins : Nie and Bowman (2002) investigated the synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, which demonstrates the potential application of ethanediamide derivatives in dental resin formulations (Nie & Bowman, 2002).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-21-11-8-6-5-7-10(11)16-14(18)13(17)15-9-12(19-2)20-3/h5-8,12H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAPLRQSCAMPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethoxyphenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)





![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)